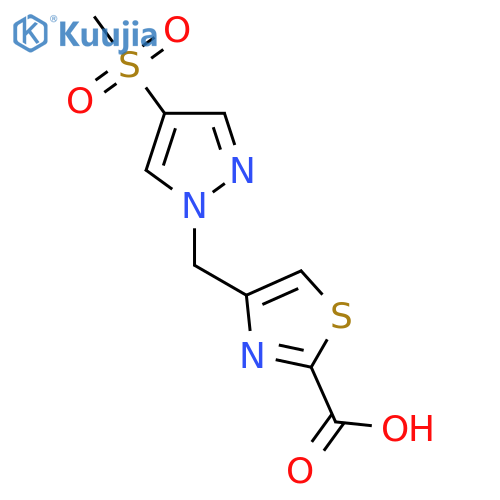Cas no 2138202-59-0 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid)
4-(4-メタンスルホニル-1H-ピラゾール-1-イル)メチル-1,3-チアゾール-2-カルボン酸は、高選択性の薬剤開発において重要な中間体として機能する有機化合物です。その分子構造は、メタンスルホニル基とチアゾール環を有し、優れた生体適合性と安定性を示します。特に、医薬品合成における反応性の高さと、多様な官能基との反応適性が特徴です。この化合物は、創薬研究において標的タンパク質との特異的結合能を有し、新規治療薬の開発候補として注目されています。また、結晶性に優れ、精製工程が容易である点も利点です。

2138202-59-0 structure
商品名:4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid
4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid
- 2138202-59-0
- 4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
- EN300-1114832
-
- インチ: 1S/C9H9N3O4S2/c1-18(15,16)7-2-10-12(4-7)3-6-5-17-8(11-6)9(13)14/h2,4-5H,3H2,1H3,(H,13,14)
- InChIKey: DUOMWQRHKXRNMI-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)CC1=CSC(C(=O)O)=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 287.00344812g/mol
- どういたいしつりょう: 287.00344812g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 422
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 139Ų
- 疎水性パラメータ計算基準値(XlogP): 0
4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1114832-5g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
2138202-59-0 | 95% | 5g |
$3065.0 | 2023-10-27 | |
| Enamine | EN300-1114832-2.5g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
2138202-59-0 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1114832-0.1g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
2138202-59-0 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1114832-10.0g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
2138202-59-0 | 10g |
$3683.0 | 2023-06-09 | ||
| Enamine | EN300-1114832-10g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
2138202-59-0 | 95% | 10g |
$4545.0 | 2023-10-27 | |
| Enamine | EN300-1114832-1g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
2138202-59-0 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1114832-0.25g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
2138202-59-0 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1114832-5.0g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
2138202-59-0 | 5g |
$2485.0 | 2023-06-09 | ||
| Enamine | EN300-1114832-0.05g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
2138202-59-0 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1114832-1.0g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
2138202-59-0 | 1g |
$857.0 | 2023-06-09 |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
2138202-59-0 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
